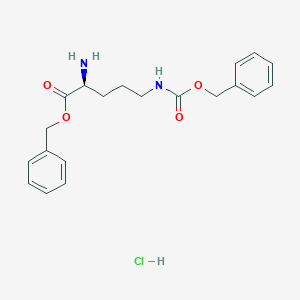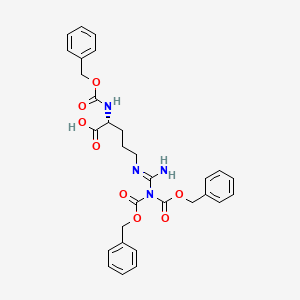
Z-D-Arg(Z) 2-OH
Overview
Description
Synthesis Analysis
Z-D-Arg(Z) 2-OH is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis, as a lactam for the synthesis of amino acids . A specific synthesis method involves diisopropylethylamine (DiPEA) / 1,2-dichloro-ethane at room temperature .Molecular Structure Analysis
The molecular weight of Z-D-Arg(Z) 2-OH is 576.61 . Its molecular formula is C30H32N4O8 .Physical And Chemical Properties Analysis
Z-D-Arg(Z) 2-OH is a solid substance . It should be stored at temperatures between 28°C .Scientific Research Applications
Electronic Structure and Optical Properties of Compounds
Studies on the electronic structure and optical properties of compounds like Zn(OH)2 have been conducted, which can provide insights into the behavior of similar compounds under various conditions (Wang et al., 2015).
Morphological and Compositional Studies
Research on the morphology and composition of thin films, such as those containing ZnSe and Zn(OH)2, has been performed, which could be relevant to the study of "Z-D-Arg(Z) 2-OH" in similar contexts (Chaparro et al., 2000).
Surface Ferromagnetism in Films
Investigations into the surface ferromagnetism of hydrogenated-ZnO films and the role of OH bonds provide an example of how surface chemistry can be crucial in material science studies (Li et al., 2011).
Catalytic Applications
The use of ZrO2 as a catalyst and catalyst support, with a focus on the behavior of surface OH groups, can offer insights into the potential catalytic applications of similar compounds (Yamaguchi, 1994).
Dispersion Interactions vs. Conventional Hydrogen Bonding
Studies on dispersion interactions and hydrogen bonding in model dipeptides like Z-Arg-OH may provide a theoretical basis for understanding the properties of "Z-D-Arg(Z) 2-OH" in various environments (Li et al., 2019).
Photocatalysis
Research on Z-scheme heterojunction photocatalysts, such as WO3/g-C3N4/Ni(OH)x, demonstrates the potential for using similar materials in photocatalytic applications, possibly applicable to "Z-D-Arg(Z) 2-OH" (He et al., 2017).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
properties
IUPAC Name |
(2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSFVNUCIDKSBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





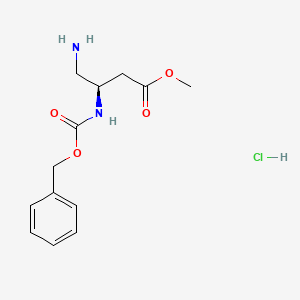




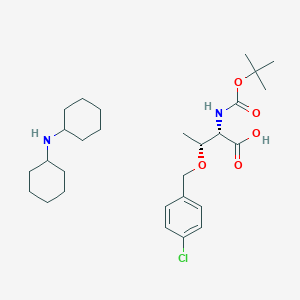
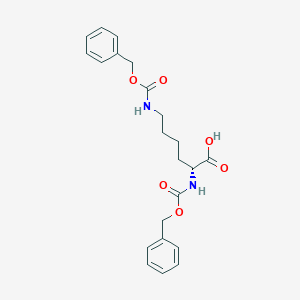


![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
